Home > Products > Screening Compounds P73167 > Elesclomol sodium
Elesclomol sodium - 874477-51-7

Elesclomol sodium

Catalog Number: EVT-1583756
CAS Number: 874477-51-7
Molecular Formula: C19H18N4Na2O2S2
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Elesclomol Sodium is the water soluble sodium salt of a small-molecule bis(thio-hydrazide amide) with oxidative stress induction, pro-apoptotic, and potential antineoplastic activities. Elesclomol induces oxidative stress, creating high levels of reactive oxygen species (ROS), such as hydrogen peroxide, in both cancer cells and normal cells. Because tumor cells have elevated levels of ROS compared to normal cells, the increase in oxidative stress beyond baseline levels elevates ROS beyond sustainable levels, exhausting tumor cell antioxidant capacity, which may result in the induction of the mitochondrial apoptosis pathway. Normal cells are spared because the increase in the level of oxidative stress induced by this agent is below the threshold at which apoptosis is induced.
Overview

Elesclomol sodium is a novel anticancer therapeutic agent primarily designed for the treatment of solid tumors, particularly metastatic melanoma. Initially developed by Synta Pharmaceuticals, it targets mitochondrial metabolism to induce oxidative stress in cancer cells, thereby promoting apoptosis. Elesclomol sodium has been evaluated in various clinical trials, demonstrating a favorable safety profile and potential efficacy, especially when combined with other chemotherapeutic agents like paclitaxel.

Source and Classification

Elesclomol sodium is classified as a copper ionophore, which facilitates the transport of copper ions into cells. This compound is recognized for its role in enhancing oxidative stress within cancer cells, making it a candidate for cancer therapy. The compound has been studied extensively in both preclinical and clinical settings to understand its mechanisms and therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of elesclomol sodium involves several key steps. The initial synthesis was based on reactions involving aldehydes and sulfur compounds. A significant method includes the reaction of an aldehyde with sulfur in piperidine to produce thioamide intermediates, which are subsequently transformed into the final product through various coupling reactions using dicyclohexylcarbodiimide or benzotriazol-1-yl-oxy-tris-(dimethylamino) phosphonium hexafluorophosphate. Recent advancements have introduced more efficient pathways that comply with current good manufacturing practices, utilizing safer solvents and avoiding hazardous reagents .

Molecular Structure Analysis

Structure and Data

Elesclomol sodium has a complex molecular structure characterized by its ability to form strong complexes with copper ions. The molecular formula is C15_{15}H18_{18}N4_{4}O2_{2}S, and its molecular weight is approximately 306.39 g/mol. The compound's structure features a hydrazide moiety that is crucial for its biological activity, particularly its interaction with copper ions .

Chemical Reactions Analysis

Reactions and Technical Details

Elesclomol sodium undergoes various chemical reactions that enhance its anticancer properties. One significant reaction involves the chelation of copper ions, where elesclomol forms a complex with Cu(II), which is then reduced to Cu(I) within the mitochondria. This reduction process generates reactive oxygen species, contributing to oxidative stress and subsequent apoptosis in cancer cells . The synthesis pathways also include reactions with carboxylic acids and acyl chlorides to produce high-yield derivatives suitable for therapeutic applications .

Mechanism of Action

Process and Data

The primary mechanism of action of elesclomol sodium involves its role as a copper ionophore, facilitating the influx of copper into mitochondria. Once inside the mitochondria, copper ions are released, leading to an increase in reactive oxygen species production. This oxidative stress triggers apoptotic pathways in cancer cells, particularly those with high metabolic demands or elevated levels of oxidative stress . Studies have shown that elesclomol can selectively target tumor-initiating cells, further enhancing its anticancer efficacy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Elesclomol sodium is typically presented as a yellow crystalline solid with a melting point ranging from 130°C to 140°C. It is soluble in organic solvents such as ethanol and acetone but exhibits limited solubility in water. The compound's stability is influenced by pH levels; it remains stable under acidic conditions but may degrade under highly alkaline conditions . Its ability to form complexes with metal ions like copper enhances its reactivity and therapeutic potential.

Applications

Scientific Uses

Elesclomol sodium has been primarily employed in oncology research due to its unique mechanism targeting mitochondrial metabolism. It has been evaluated in clinical trials for various cancers, including metastatic melanoma and ovarian cancer, often in combination with other chemotherapeutic agents like paclitaxel. Research continues to explore its efficacy against different tumor types and its potential use as part of combination therapies aimed at overcoming drug resistance . Additionally, elesclomol's role in inducing oxidative stress opens avenues for research into other diseases where oxidative metabolism plays a critical role.

Molecular Mechanisms of Elesclomol Sodium in Oncological Pathways

Copper Ionophoric Activity and Mitochondrial Targeting

Elesclomol-Copper Complex Formation and Cellular Uptake Dynamics

Elesclomol sodium (N-malonyl-bis(N′-methyl-N′-thiobenzoylhydrazide)) exerts its anticancer effects through a unique copper-dependent mechanism. The compound exhibits negligible cytotoxicity in copper-deficient environments but becomes potently cytotoxic upon binding extracellular copper(II) ions. Elesclomol forms a stable, membrane-permeable 1:1 stoichiometric complex with copper(II) (Cu²⁺) in the extracellular space, characterized by a high binding affinity (Kd ≈ 10⁻¹⁵ M) [5]. This complex formation occurs rapidly under physiological conditions, with the deprotonated elesclomol-copper (E:C) chelate adopting a planar configuration that facilitates cellular internalization [2] [5].

The cellular uptake dynamics of the E:C complex involve passive diffusion across the lipid bilayer rather than active transporter-mediated mechanisms. Once internalized, the complex undergoes reduction in the intracellular reducing environment, releasing copper(I) (Cu⁺) ions specifically within mitochondria. This targeted release is attributed to the mitochondrial membrane potential, which drives the accumulation of the positively charged complex into the mitochondrial matrix [1] [5]. Crucially, cancer cells exhibit enhanced uptake and retention of the E:C complex compared to normal cells due to their elevated metabolic demands and altered membrane potentials. This selective accumulation underpins the therapeutic window of elesclomol in oncology [2].

Table 1: Characteristics of Elesclomol-Copper Complex Formation and Cellular Dynamics

PropertyCharacteristicBiological Significance
Stoichiometry1:1 (Elesclomol:Copper)Ensures precise copper delivery
Formation SiteExtracellular space (bloodstream)Requires systemic copper availability
Membrane PermeabilityHigh (passive diffusion)Independent of copper transporters
Intracellular FateReduction to Cu⁺ in mitochondriaTargeted copper release to metabolic hub
Cancer Cell SelectivityEnhanced accumulationExploits elevated mitochondrial metabolism in cancer

Mitochondrial Membrane Potential Modulation via Reactive Oxygen Species (ROS) Generation

The mitochondrial release of copper(I) from the E:C complex initiates a cascade of bioenergetic disruptions centered on the electron transport chain (ETC). Within mitochondria, copper(I) catalyzes Fenton-like reactions that convert hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH), resulting in site-specific oxidative damage to ETC components, particularly complexes I (NADH dehydrogenase) and III (cytochrome bc₁ complex) [1] [7]. Experimental studies using isolated rat liver mitochondria demonstrate that E:C treatment (≥40 μM) rapidly dissipates the mitochondrial membrane potential (ΔΨm), as measured by TMRE fluorescence decay, and increases superoxide production by 3.5-fold within 15 minutes, as quantified by MitoSOX Red assays [7].

This ROS generation exhibits a dual amplification mechanism: (1) Primary ROS from copper redox cycling directly damages ETC proteins, and (2) impaired ETC function further increases electron leakage, creating a self-propagating cycle of oxidative stress. Cancer cells with heightened mitochondrial metabolism—including those resistant to platinum-based drugs, proteasome inhibitors, or those exhibiting cancer stem cell phenotypes—demonstrate increased susceptibility to this ROS storm due to their elevated basal ROS production and reliance on oxidative phosphorylation [1] [3]. The dependency on mitochondrial respiration for cytotoxicity is clinically corroborated by the observation that melanoma patients with low serum lactate dehydrogenase (LDH)—a marker of glycolytic activity—exhibit significantly improved progression-free survival when treated with elesclomol-paclitaxel combinations [1] [4].

Table 2: Mitochondrial Effects of Elesclomol-Copper Complex

Mitochondrial ParameterEffect of E:C ComplexConsequence
Superoxide Production↑ 3.5-fold (at 70μM)Overwhelms antioxidant defenses
Membrane Potential (ΔΨm)Rapid dissipationCollapse of proton gradient
Oxygen ConsumptionUncoupling of OXPHOSInhibition of ATP synthesis
Complex I ActivityDose-dependent inhibitionReduced NADH oxidation
Spare Respiratory CapacitySignificantly reducedCompromised stress adaptation

Induction of Cuproptosis: Mechanisms and Specificity

Role of FDX1 in Lipoylated Protein Aggregation and TCA Cycle Disruption

The molecular mechanism of cuproptosis induction by elesclomol was elucidated through CRISPR-Cas9 screening studies, which identified ferredoxin 1 (FDX1) as an essential mediator. FDX1, a small iron-sulfur cluster protein in the mitochondrial matrix, serves dual functions: (1) as a reductase converting Cu²⁺ to the more toxic Cu⁺, and (2) as an upstream regulator of protein lipoylation [3] [8]. Elesclomol directly binds to the FDX1 α2/α3 helix and β5 chains, inhibiting its ability to biosynthesize iron-sulfur clusters while simultaneously enhancing its reductase activity toward copper [4]. This dual action creates a copper overload scenario specifically within mitochondria.

Activated FDX1 promotes the lipoylation of key enzymes in the tricarboxylic acid (TCA) cycle, particularly dihydrolipoamide S-acetyltransferase (DLAT) and dihydrolipoamide S-succinyltransferase (DLST). Copper(I) ions released by elesclomol form direct, irreversible bonds with the lipoyl groups of these enzymes, prompting misfolding and aggregation into insoluble complexes [3] [8]. This aggregation causes proteotoxic stress through two mechanisms: (1) physical disruption of the TCA cycle by sequestering essential metabolic enzymes, and (2) overwhelming the mitochondrial protein quality control system, including HSP70 chaperones. The consequent collapse of mitochondrial metabolism results in irreversible energy failure, distinct from classical apoptosis, as evidenced by the absence of caspase activation and insensitivity to caspase inhibitors like Z-VAD-FMK [3] [5].

The specificity toward cancer cells arises from their heightened dependence on mitochondrial metabolism and TCA cycle activity. Cancer stem cells (CSCs) in ovarian cancer and glioblastoma exhibit increased sensitivity to elesclomol-induced cuproptosis due to their elevated OXPHOS activity, which upregulates both FDX1 expression and protein lipoylation, creating a self-amplifying loop of copper toxicity [1] [4].

Comparative Analysis of Cuproptosis vs. Apoptosis/Necroptosis in Cancer Models

Cuproptosis represents a mechanistically distinct form of regulated cell death compared to apoptosis and necroptosis, with implications for overcoming therapeutic resistance. The comparative analysis reveals fundamental differences:

  • Morphological Differences: Cuproptosis lacks classical apoptotic features (chromatin condensation, nuclear fragmentation) or necroptotic characteristics (organelle swelling, plasma membrane rupture). Instead, electron microscopy shows mitochondrial swelling with cristae disintegration and formation of electron-dense aggregates containing lipoylated proteins [3] [8].

  • Biochemical Pathways: Unlike apoptosis (caspase-dependent) or necroptosis (RIPK1/RIPK3/MLKL-dependent), cuproptosis is mediated through FDX1-dependent copper toxicity and TCA cycle enzyme aggregation. It is insensitive to caspase inhibitors (Z-VAD-FMK), necroptosis inhibitors (necrostatin-1), or ferroptosis inhibitors (ferrostatin-1) but is blocked by copper chelators (tetrathiomolybdate) and FDX1 knockdown [3] [7].

  • Metabolic Dependencies: Cancer cells resistant to apoptosis due to Bcl-2 overexpression or p53 mutations remain sensitive to cuproptosis. Platinum-resistant lung cancer cells and melanoma cells with high JARID1B expression—characterized by enhanced mitochondrial metabolism—show 5-8 fold increased sensitivity to elesclomol compared to their parental counterparts [1] [2]. This differential sensitivity arises because resistance mechanisms often involve metabolic adaptations that inadvertently increase copper vulnerability.

  • Immunogenic Properties: Preliminary evidence suggests cuproptosis may enhance immunogenicity by releasing mitochondrial DAMPs (damage-associated molecular patterns), potentially converting immunologically "cold" tumors to "hot" microenvironments. This contrasts with apoptosis, which is typically tolerogenic, and necroptosis, which has variable immunogenicity [6] [8].

Table 3: Differential Sensitivity to Elesclomol-Induced Cuproptosis in Cancer Models

Cancer ModelResistance ProfileFold-Increase in Sensitivity vs. Parental CellsKey Metabolic Alteration
Ovarian CSCsPlatinum-resistant6.2-fold↑ OXPHOS, ↑ ALDH activity
Lung AdenocarcinomaCisplatin-resistant5.8-fold↑ Mitochondrial respiration, ↓ TRX-1
Melanoma (JARID1B+)Targeted therapy-resistant7.5-fold↑ Spare respiratory capacity
Glioblastoma Stem CellsRadiation-resistant8.1-fold↑ TCA cycle flux, ↑ Lipoylation

The therapeutic implications of these differences are profound. Elesclomol's ability to induce cuproptosis circumvents common resistance mechanisms in apoptosis-defective cancers. Combining elesclomol with metabolic modulators like dichloroacetate (DCA)—which shifts cancer cells from glycolysis to OXPHOS—synergistically enhances cuproptosis by increasing mitochondrial metabolism and FDX1 expression [4]. Similarly, proteasome inhibitors like bortezomib increase cellular reliance on mitochondrial metabolism, further sensitizing cancer cells to elesclomol [1] [2].

Properties

CAS Number

874477-51-7

Product Name

Elesclomol sodium

IUPAC Name

disodium;(1Z,3Z)-N,N'-bis(benzenecarbonothioyl)-N,N'-dimethylpropanedihydrazonate

Molecular Formula

C19H18N4Na2O2S2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C19H20N4O2S2.2Na/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15;;/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25);;/q;2*+1/p-2

InChI Key

HHPFQODLMOUEFM-UHFFFAOYSA-L

SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Canonical SMILES

CN(C(=S)C1=CC=CC=C1)N=C(CC(=NN(C)C(=S)C2=CC=CC=C2)[O-])[O-].[Na+].[Na+]

Isomeric SMILES

CN(/N=C(\[O-])/C/C(=N/N(C(=S)C1=CC=CC=C1)C)/[O-])C(=S)C2=CC=CC=C2.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.